2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide typically involves the reaction of 4-methyl-5,6,7,8-tetrahydroquinazoline with a suitable sulfanyl acetamide precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, amines; reactions can be conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), which are essential for the survival and proliferation of bacterial cells . By inhibiting these enzymes, the compound disrupts critical metabolic pathways, leading to the death of the bacterial cells. Additionally, the compound has been shown to exhibit high binding affinity toward other molecular targets, suggesting its potential as a multi-target therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)methyl]sulfanyl-5,6,7,8-tetrahydroquinazolin-4-ol
- Methyl 2-[(2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate
- 2-{[(4-Methylphenyl)methyl]sulfanyl}-N-(propan-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
Uniqueness
2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide stands out due to its specific structural features, such as the presence of the sulfanyl acetamide group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C11H15N3OS |
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Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H15N3OS/c1-7-8-4-2-3-5-9(8)14-11(13-7)16-6-10(12)15/h2-6H2,1H3,(H2,12,15) |
InChI Key |
GBMMGGJWHXFTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC(=O)N |
Origin of Product |
United States |
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